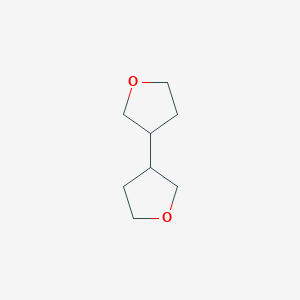![molecular formula C7H8ClN3 B15125778 Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro-](/img/structure/B15125778.png)
Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- is a heterocyclic compound that belongs to the class of pyridopyrimidines These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with a suitable pyrimidine precursor under specific reaction conditions. For example, the reaction of 2-chloropyridine with 2-aminopyrimidine in the presence of a base such as sodium hydride or potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrido[2,3-d]pyrimidine-2-one derivatives or reduction to form tetrahydropyrido[2,3-d]pyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Substituted pyrido[2,3-d]pyrimidine derivatives with various functional groups.
Oxidation Reactions: Pyrido[2,3-d]pyrimidine-2-one derivatives.
Reduction Reactions: Tetrahydropyrido[2,3-d]pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Researchers use the compound to study its effects on cellular processes and its potential as a tool for investigating biological mechanisms.
Industrial Applications: The compound is used in the development of new materials and as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in various cellular processes . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine-7(8H)-ones: These compounds have a similar core structure but differ in the substitution pattern and functional groups.
Pyrido[3,4-d]pyrimidines: These isomeric compounds have the pyridine and pyrimidine rings fused in a different orientation.
Uniqueness
Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 2-position and the tetrahydro configuration contribute to its reactivity and potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C7H8ClN3 |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
2-chloro-4a,5,6,7-tetrahydropyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H8ClN3/c8-7-10-4-5-2-1-3-9-6(5)11-7/h4-5H,1-3H2 |
Clé InChI |
YXLCRKYADYTUGH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=NC(=NC2=NC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


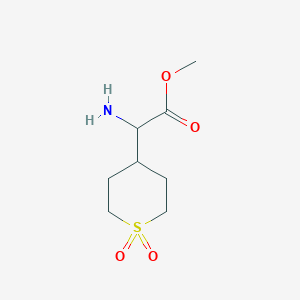
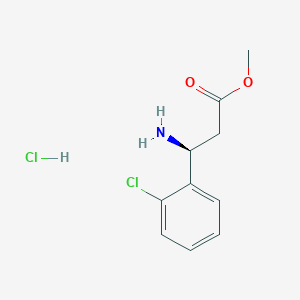
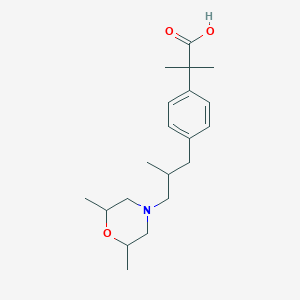
![Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)-](/img/structure/B15125725.png)
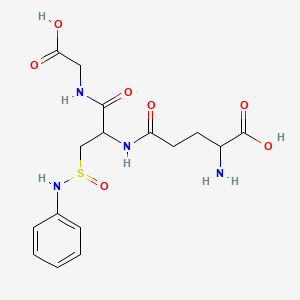
![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B15125731.png)


![[4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B15125746.png)
![Methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate](/img/structure/B15125768.png)
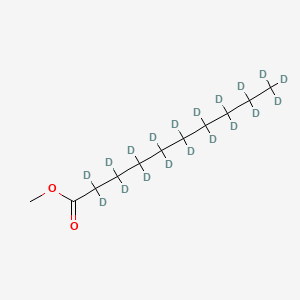
![1,2,3,4,4a,11a-Hexahydroindeno[2,1-b]chromene-6,11-dione](/img/structure/B15125780.png)
![3-[5-[2-[2-methoxyethyl(methyl)amino]ethoxy]-1H-indol-2-yl]-3H-quinolin-2-one](/img/structure/B15125787.png)
